molecular formula C11H15NO4 B2914435 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 66414-05-9

5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2914435
CAS No.: 66414-05-9
M. Wt: 225.244
InChI Key: RJOISZOCWOBAAL-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its pyrrole ring structure, which is substituted with an ethoxycarbonyl group, an ethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.

  • Reduction: The pyrrole ring can be reduced to form different derivatives.

  • Substitution: The ethoxycarbonyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Reduced pyrrole derivatives.

  • Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and metabolic pathways.

Medicine: In the medical field, this compound may have potential as a drug precursor or therapeutic agent. Its ability to interact with biological targets can be explored for the development of new treatments.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid

  • 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • 4-(Ethoxycarbonyl)amino]benzoic acid

Uniqueness: 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the ethyl group on the pyrrole ring. This structural difference can lead to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethoxycarbonyl-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-7-8(10(13)14)6(3)12-9(7)11(15)16-5-2/h12H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOISZOCWOBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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